molecular formula C9H14N2O3S B183285 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol CAS No. 6964-71-2

5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol

Cat. No. B183285
CAS RN: 6964-71-2
M. Wt: 230.29 g/mol
InChI Key: XZJPBUNHECRIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol, also known as ETP-46464, is a novel small molecule compound that has shown promising results in preclinical studies as a potential anticancer agent. This compound belongs to the class of pyrimidine derivatives and has a unique chemical structure that gives it a distinctive mechanism of action.

Mechanism Of Action

The mechanism of action of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol involves the inhibition of the enzyme thymidylate synthase (TS), which is involved in DNA synthesis. 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol binds to the active site of TS and prevents the formation of thymidine, a crucial component of DNA. This inhibition leads to the depletion of intracellular thymidine pools, which ultimately results in DNA damage and cell death.

Biochemical And Physiological Effects

In addition to its anticancer activity, 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol has also been shown to have anti-inflammatory and immunomodulatory effects. 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol also enhances the activity of natural killer cells and T cells, which play a critical role in the immune response against cancer.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol is its specificity towards TS, which makes it a potential candidate for cancer therapy with minimal side effects. However, the low yield of the synthesis method and the limited solubility of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol in aqueous solutions pose challenges for its use in lab experiments. Moreover, the mechanism of action of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol is not fully understood, and further studies are needed to elucidate its molecular targets and downstream effects.

Future Directions

Future studies on 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol could focus on optimizing the synthesis method to increase the yield and solubility of the compound. Further investigation of the mechanism of action of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol could also provide insights into its potential use in combination with other anticancer agents. In addition, clinical trials could be conducted to evaluate the safety and efficacy of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol as a potential therapeutic agent for cancer and other inflammatory diseases.

Synthesis Methods

The synthesis of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol involves a multi-step process that includes the reaction of 2,4-dichloro-5-methylpyrimidine with sodium ethoxide to form 2-ethoxyethyl-4,6-dichloro-5-methylpyrimidine. The subsequent reaction of this intermediate with sodium thiomethoxide in the presence of a palladium catalyst results in the formation of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and colon cancers. In vitro studies have shown that 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also demonstrated the efficacy of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol in reducing tumor growth and metastasis in animal models.

properties

CAS RN

6964-71-2

Product Name

5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

5-(2-ethoxyethyl)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O3S/c1-3-14-5-4-6-7(12)10-9(15-2)11-8(6)13/h3-5H2,1-2H3,(H2,10,11,12,13)

InChI Key

XZJPBUNHECRIEW-UHFFFAOYSA-N

SMILES

CCOCCC1=C(N=C(NC1=O)SC)O

Canonical SMILES

CCOCCC1=C(N=C(NC1=O)SC)O

Other CAS RN

6964-71-2

Origin of Product

United States

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